

PROTAC SMARCA2 degrader-20 datasheet and specifications

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Compound of Interest

Compound Name: **PROTAC SMARCA2 degrader-20**

Cat. No.: **B15540772**

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In-Depth Technical Guide: PROTAC SMARCA2 Degrader-20

This technical guide provides a comprehensive overview of **PROTAC SMARCA2 degrader-20**, a proteolysis-targeting chimera designed for the targeted degradation of the SMARCA2 protein. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental application of this compound.

Core Specifications

PROTAC SMARCA2 degrader-20 is a heterobifunctional molecule that induces the degradation of SMARCA2 by hijacking the ubiquitin-proteasome system.^[1] It is composed of a ligand that binds to the SMARCA2 protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. While detailed specifications for **PROTAC SMARCA2 degrader-20** are not fully available in public datasheets, information for the closely related PROTAC SMARCA2/4-degrader-20 provides valuable insights.

Table 1: Physicochemical Properties

Property	Value	Reference
Compound Name	PROTAC SMARCA2 degrader-20	[2]
Molecular Formula	C38H41N9O5	[2]
Molecular Weight	703.79 g/mol	[2]
CAS Number	2568273-85-6	[2]
Related Compound	PROTAC SMARCA2/4-degrader-20	[3]
E3 Ligase Ligand	HY-163932 (Likely VHL or Cereblon)	[3]

Table 2: In Vitro Degradation Potency (DC50)

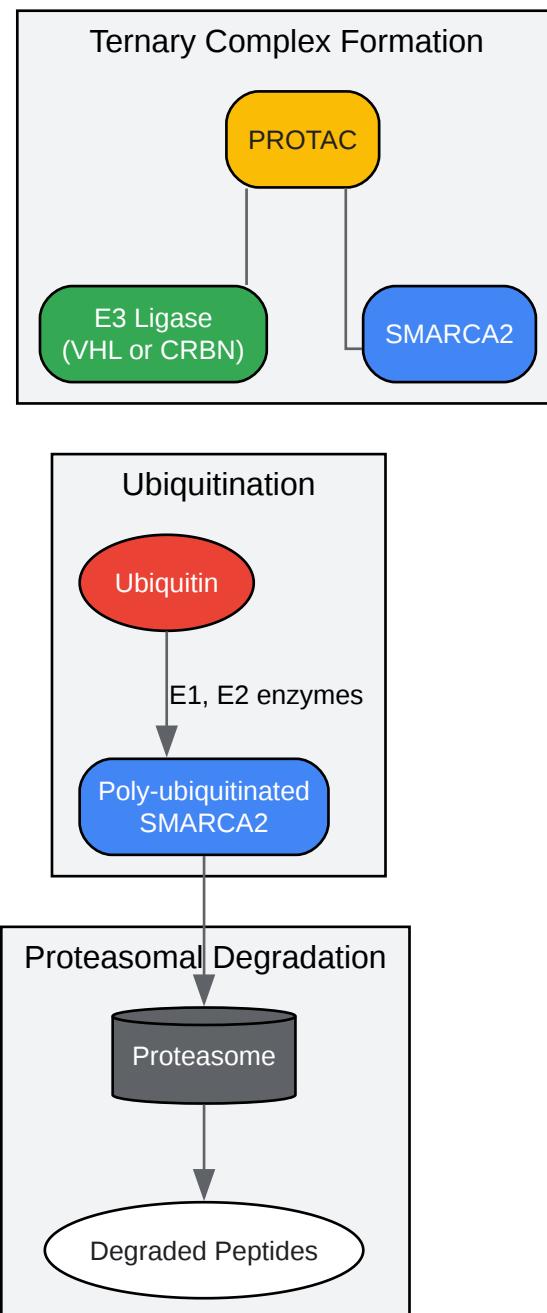
Compound	Cell Line	DC50 (nM)	Target(s)	Reference
PROTAC SMARCA2 degrader-20	A549	< 100	SMARCA2	[2][4]
PROTAC SMARCA2/4-degrader-20	A549	< 100	SMARCA2	[3]
PROTAC SMARCA2/4-degrader-20	MV411	< 100	SMARCA2	[3]
PROTAC SMARCA2/4-degrader-20	MV411	100-500	SMARCA4	[3]

Mechanism of Action and Signaling Pathway

PROTAC SMARCA2 degrader-20 operates through the recruitment of an E3 ubiquitin ligase to the SMARCA2 protein, leading to its ubiquitination and subsequent degradation by the proteasome. This process effectively removes the SMARCA2 protein from the cellular environment. The specific E3 ligase recruited by the HY-163932 ligand is likely either von Hippel-Lindau (VHL) or Cereblon (CRBN), as these are commonly utilized in PROTAC design.

[1]

General PROTAC Mechanism of Action for SMARCA2 Degradation

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Caption: PROTAC-mediated degradation of SMARCA2.

Experimental Protocols

The following are detailed, adaptable protocols for key experiments to characterize the activity of **PROTAC SMARCA2 degrader-20**.

Western Blot for SMARCA2 Degradation

This protocol is for assessing the dose-dependent degradation of SMARCA2 in cultured cells.

Materials:

- Cell line of interest (e.g., A549)
- **PROTAC SMARCA2 degrader-20**
- DMSO (vehicle control)
- Ice-cold PBS
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels and electrophoresis apparatus
- PVDF or nitrocellulose membranes and transfer apparatus
- Blocking buffer (5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-SMARCA2, anti-loading control (e.g., GAPDH, β -actin)
- HRP-conjugated secondary antibody
- ECL substrate and imaging system

Procedure:

- Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluence at the time of harvest. Allow cells to adhere overnight. Treat cells with a serial dilution of **PROTAC SMARCA2 degrader-20** (e.g., 1-1000 nM) and a DMSO vehicle control for a specified time (e.g., 24 hours).
- Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 μ L of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.
- Protein Quantification: Centrifuge lysates at 14,000 \times g for 15 minutes at 4°C. Transfer the supernatant to a new tube. Determine the protein concentration using a BCA assay.
- Sample Preparation and SDS-PAGE: Normalize protein concentrations with lysis buffer. Add 4X Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein (20-30 μ g) onto an SDS-PAGE gel.
- Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane with TBST, apply ECL substrate, and visualize the bands using an imaging system. Quantify band intensities to determine the percentage of SMARCA2 degradation.



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Caption: Western Blot Experimental Workflow.

Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.

[5][6][7]

Materials:

- Cell line of interest
- **PROTAC SMARCA2 degrader-20**
- DMSO (vehicle control)
- Opaque-walled 96-well plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

Procedure:

- Cell Seeding: Seed cells at a density of 5,000-10,000 cells per well in 90 μ L of culture medium in a 96-well plate. Incubate for 24 hours.
- Compound Treatment: Prepare serial dilutions of **PROTAC SMARCA2 degrader-20**. Add 10 μ L of the diluted compound or DMSO to the respective wells. Incubate for the desired time (e.g., 72 hours).
- Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes. Add 100 μ L of CellTiter-Glo® reagent to each well.
- Lysis and Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measurement: Measure luminescence using a luminometer. Calculate the percentage of cell viability relative to the vehicle-treated control to determine IC50 values.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is designed to demonstrate the formation of the ternary complex between SMARCA2, **PROTAC SMARCA2 degrader-20**, and the recruited E3 ligase.[3][8]

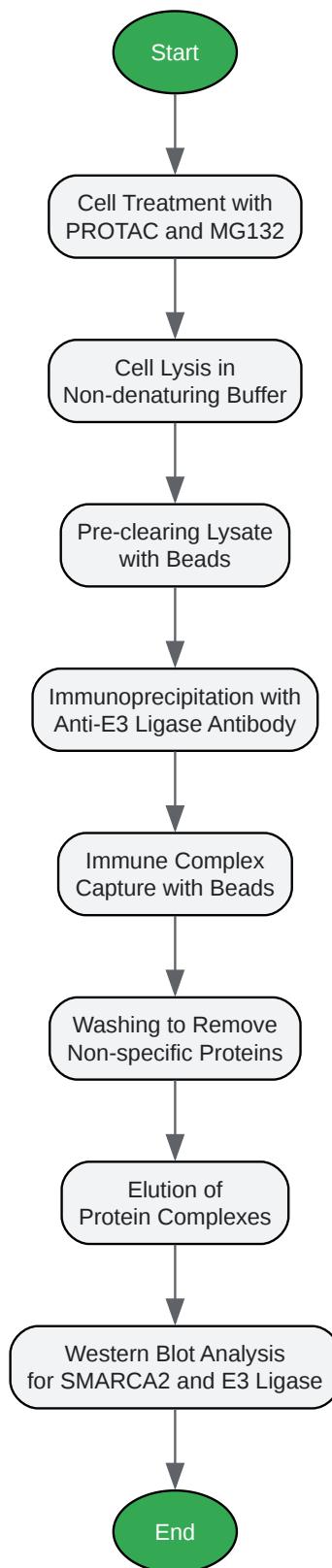
Materials:

- Cell line expressing tagged E3 ligase (e.g., HA-VHL or Flag-CRBN) or with a reliable antibody for the endogenous E3 ligase.
- **PROTAC SMARCA2 degrader-20**
- DMSO (vehicle control)
- MG132 (proteasome inhibitor)
- Ice-cold non-denaturing lysis buffer
- Antibody for immunoprecipitation (e.g., anti-HA, anti-Flag, or anti-E3 ligase)
- Control IgG
- Protein A/G magnetic beads or agarose resin
- Wash buffer
- Elution buffer or Laemmli sample buffer
- Western blot reagents (as in section 3.1)

Procedure:

- Cell Treatment: Culture cells to 70-80% confluence. Pre-treat with MG132 (e.g., 10 μ M) for 2 hours to prevent degradation of the ubiquitinated protein. Treat with **PROTAC SMARCA2 degrader-20** (e.g., 100 nM) or DMSO for 4-6 hours.
- Cell Lysis: Lyse cells in ice-cold non-denaturing lysis buffer.
- Immunoprecipitation: Pre-clear the lysate with Protein A/G beads. Incubate the pre-cleared lysate with the immunoprecipitating antibody or control IgG overnight at 4°C.
- Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes.

- Washing: Wash the beads multiple times with wash buffer to remove non-specific binders.
- Elution: Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli sample buffer.
- Western Blot Analysis: Analyze the eluates by Western blotting, probing for SMARCA2 and the E3 ligase.



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Caption: Co-Immunoprecipitation Workflow.

Quantitative Proteomics for Selectivity Profiling

To assess the selectivity of **PROTAC SMARCA2 degrader-20**, a quantitative mass spectrometry-based proteomics approach can be employed. This allows for the unbiased identification and quantification of off-target protein degradation.

General Workflow:

- Cell Culture and Treatment: Treat cells with **PROTAC SMARCA2 degrader-20** and a vehicle control.
- Protein Extraction and Digestion: Lyse the cells and digest the proteins into peptides.
- Isobaric Labeling (Optional but Recommended): Label peptides from different conditions with isobaric tags (e.g., TMT) for multiplexed analysis.
- LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.
- Data Analysis: Process the raw data to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the control.

This comprehensive technical guide provides a foundation for the investigation and application of **PROTAC SMARCA2 degrader-20**. For further details, it is recommended to consult the specific datasheets and protocols provided by the supplier.

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